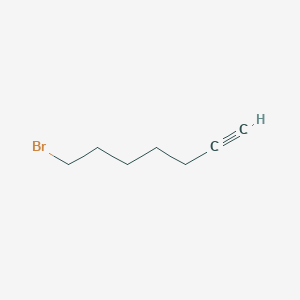

7-Bromohept-1-yne

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

7-Bromohept-1-yne is an organic compound with the molecular formula C7H11Br . It is a liquid at room temperature and is typically stored in a dry environment between 2-8°C .

Synthesis Analysis

This compound can be synthesized using several methods, including the reaction of 1-heptyne with N-bromosuccinimide (NBS) or using hydrobromic acid in the presence of catalysts such as iodine or silver nitrate.Molecular Structure Analysis

The molecular structure of this compound contains a total of 18 bonds; 7 non-H bonds, 1 multiple bond, 3 rotatable bonds, and 1 triple bond .Physical And Chemical Properties Analysis

This compound has a molecular weight of 175.07 . It is a liquid at room temperature and should be stored in a dry environment between 2-8°C .Scientific Research Applications

Chain Extension Reactions

- Butylation Reactions : 7-Bromohept-1-yne undergoes butylation at C-3, which is a key reaction in chain extension processes. This reaction differs from that of its iodine counterpart, 1-Iodohept-1-yne, demonstrating the unique reactivity of bromoalkynes (Bhanu, Khan, & Scheinmann, 1976).

Synthesis of Bicyclic Heterocycles

- Palladium-Catalyzed Domino Cyclization : Propargyl bromides, including this compound derivatives, are used in the synthesis of 2,7-diazabicyclo[4.3.0]non-5-enes via palladium-catalyzed domino cyclization. This demonstrates its utility in constructing complex bicyclic structures (Ohno et al., 2008).

Fermentative Processes

- Bromination in Corynebacterium glutamicum : this compound is studied for its role in the fermentative production of brominated compounds like 7-bromo-l-tryptophan, highlighting its potential in green chemistry and biotechnological applications (Veldmann et al., 2019).

Photophysical and Electrochemical Properties

- Poly(phenylene-vinylene)s Study : this compound and its derivatives are examined for their role in the synthesis and study of alkoxy-substituted yne-containing poly(phenylene-vinylene)s. These studies contribute to understanding the material's thermal behavior, electroluminescent properties, and supramolecular ordering (Egbe et al., 2004).

Vinylidene Carbene Intermediate Study

- Alkoxide Ion Reactions : Research shows that this compound reacts with sodium 2,2-dimethyl-1,3-dioxolan-4-methanolate to give products through a vinylidene carbene intermediate, illustrating its relevance in studying reaction mechanisms and intermediates (Craig & Beard, 1971).

Insect Pheromones Synthesis

- Synthesis of Sex Pheromones : this compound is used in the synthesis of insect pheromones, such as dodec-8E-enyl and dodec-8Z-enyl acetates, which are components of the sex pheromones of certain Grapholitha species (Odinokov et al., 1985).

Safety and Hazards

7-Bromohept-1-yne is classified as a dangerous substance. It has been assigned the hazard statements H225, H315, H319, and H335, indicating that it is highly flammable and can cause skin and eye irritation and may cause respiratory irritation . Precautionary measures include avoiding heat/sparks/open flames/hot surfaces and wearing protective gloves/eye protection/face protection .

properties

IUPAC Name |

7-bromohept-1-yne |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11Br/c1-2-3-4-5-6-7-8/h1H,3-7H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCHBMYWHADQVBE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCCCCCBr |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11Br |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.07 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3'-chloro-N-(1-(pyridin-2-yl)pyrrolidin-3-yl)-[1,1'-biphenyl]-4-sulfonamide](/img/structure/B2833475.png)

![2-[4-(4-Fluorobenzoyl)phenyl]-2-(4-methylphenyl)acetonitrile](/img/structure/B2833477.png)

![2-((3-(4-fluorophenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B2833482.png)

![N-(4-(tert-butyl)phenyl)-2-((5-phenylthiazolo[2,3-c][1,2,4]triazol-3-yl)thio)acetamide](/img/structure/B2833483.png)

![(5R,7R)-5-Methyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B2833488.png)

![2-(ethylthio)-N-(6-sulfamoylbenzo[d]thiazol-2-yl)benzamide](/img/structure/B2833489.png)

![N'-(1-acetyl-3,4-dihydro-2H-quinolin-7-yl)-N-[(4-chlorophenyl)methyl]oxamide](/img/structure/B2833494.png)